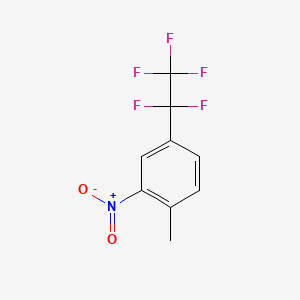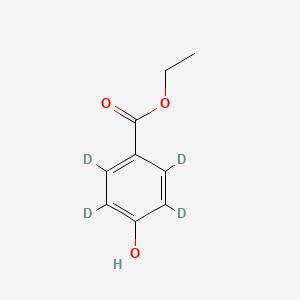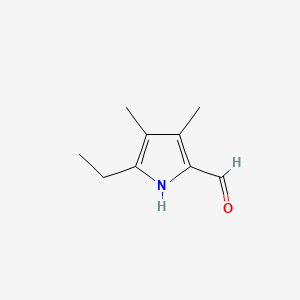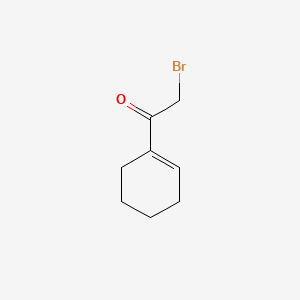
1-Methyl-2-nitro-4-(perfluoroethyl)benzene
描述
1-Methyl-2-nitro-4-(perfluoroethyl)benzene is an organic compound with the molecular formula C9H6F5NO2 and a molecular weight of 255.14 g/mol . It is a derivative of benzene, where the benzene ring is substituted with a methyl group, a nitro group, and a perfluoroethyl group. This compound is of interest due to its unique chemical properties imparted by the nitro and perfluoroethyl groups.
准备方法
Synthetic Routes and Reaction Conditions
1-Methyl-2-nitro-4-(perfluoroethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The nitration of methylbenzene (toluene) with nitric acid in the presence of sulfuric acid can introduce the nitro group at the ortho or para position relative to the methyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反应分析
Types of Reactions
1-Methyl-2-nitro-4-(perfluoroethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: 1-Methyl-2-amino-4-(perfluoroethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-Carboxy-2-nitro-4-(perfluoroethyl)benzene.
科学研究应用
1-Methyl-2-nitro-4-(perfluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-Methyl-2-nitro-4-(perfluoroethyl)benzene involves its interaction with molecular targets through its nitro and perfluoroethyl groups. The nitro group is electron-withdrawing, which can influence the reactivity of the benzene ring and its interactions with other molecules. The perfluoroethyl group imparts unique hydrophobic and lipophilic properties, affecting the compound’s solubility and interactions with biological membranes .
相似化合物的比较
Similar Compounds
- 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene
- 1-Nitro-4-(2,2,2-trichloro-1-(4-nitrophenyl)ethyl)benzene
- 1-Nitro-4-((phenylsulfanyl)methyl)benzene
Uniqueness
1-Methyl-2-nitro-4-(perfluoroethyl)benzene is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical and physical properties compared to similar compounds. The perfluoroethyl group enhances the compound’s stability, hydrophobicity, and resistance to chemical degradation, making it valuable in various applications .
属性
IUPAC Name |
1-methyl-2-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5NO2/c1-5-2-3-6(4-7(5)15(16)17)8(10,11)9(12,13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXCYVILQCXMCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60709764 | |
| Record name | 1-Methyl-2-nitro-4-(pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60709764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134302-31-1 | |
| Record name | 1-Methyl-2-nitro-4-(pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60709764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B590594.png)



![Mevalonolactone, RS-, [5-3H]](/img/structure/B590605.png)



